molecular formula C16H15ClN2O B246920 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole

Cat. No. B246920
M. Wt: 286.75 g/mol
InChI Key: XBGAEFBLQLRAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that acts as a potent agonist of the cannabinoid receptors in the brain and has been used for recreational purposes. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole acts as a potent agonist of the cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, appetite, and inflammation. 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to protect against neurodegeneration. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.

Advantages And Limitations For Lab Experiments

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole in lab experiments. It has been shown to have significant side effects in animal models, including changes in behavior and cognition. It is also a psychoactive substance, which raises ethical concerns about its use in animal studies.

Future Directions

There are several future directions for research on 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole. One area of interest is its potential use in the treatment of anxiety, depression, and addiction. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, there is a need for further research on the safety and side effects of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole, particularly in human subjects. This will be important for determining its potential therapeutic applications and for addressing ethical concerns about its use in research.

Synthesis Methods

The synthesis of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole involves the reaction of 4-chloro-3-methylphenol with 2-bromoethylamine hydrobromide to form the intermediate 2-(4-chloro-3-methylphenoxy)ethylamine. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole.

Scientific Research Applications

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

properties

Product Name

1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]indazole

InChI

InChI=1S/C16H15ClN2O/c1-12-10-14(6-7-15(12)17)20-9-8-19-16-5-3-2-4-13(16)11-18-19/h2-7,10-11H,8-9H2,1H3

InChI Key

XBGAEFBLQLRAAC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C=N2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C=N2)Cl

Origin of Product

United States

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